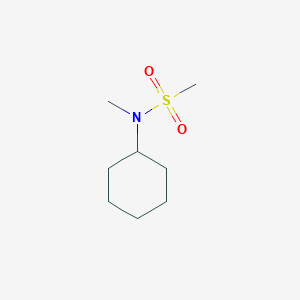
Methyl (4-bromo-2-tert-butylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-bromo-2-tert-butylphenoxy)acetate, also known as MBBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 323.26 g/mol.
Mecanismo De Acción
The mechanism of action of Methyl (4-bromo-2-tert-butylphenoxy)acetate is not well understood. However, it is believed that Methyl (4-bromo-2-tert-butylphenoxy)acetate exerts its biological activity through the inhibition of specific enzymes or proteins involved in various cellular processes. For example, Methyl (4-bromo-2-tert-butylphenoxy)acetate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Methyl (4-bromo-2-tert-butylphenoxy)acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Methyl (4-bromo-2-tert-butylphenoxy)acetate has anticancer and antimicrobial activities. In vivo studies have shown that Methyl (4-bromo-2-tert-butylphenoxy)acetate can reduce the growth of tumor cells and improve the survival rate of animals with cancer. However, the exact mechanism by which Methyl (4-bromo-2-tert-butylphenoxy)acetate exerts its biological activity is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (4-bromo-2-tert-butylphenoxy)acetate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of other complex molecules. However, Methyl (4-bromo-2-tert-butylphenoxy)acetate has some limitations for lab experiments. It is a relatively new compound, and its biological activity is not well understood. Therefore, further research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on Methyl (4-bromo-2-tert-butylphenoxy)acetate. Firstly, further studies are needed to understand the mechanism of action of Methyl (4-bromo-2-tert-butylphenoxy)acetate. Secondly, the potential applications of Methyl (4-bromo-2-tert-butylphenoxy)acetate in medicinal chemistry and material science need to be explored further. Thirdly, the synthesis of Methyl (4-bromo-2-tert-butylphenoxy)acetate derivatives with improved biological activity needs to be investigated. Finally, the toxicity and safety profile of Methyl (4-bromo-2-tert-butylphenoxy)acetate need to be evaluated to determine its potential for clinical use.
Conclusion:
In conclusion, Methyl (4-bromo-2-tert-butylphenoxy)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Methyl (4-bromo-2-tert-butylphenoxy)acetate involves the reaction between 4-bromo-2-tert-butylphenol and methyl chloroacetate in the presence of a base catalyst. Methyl (4-bromo-2-tert-butylphenoxy)acetate has potential applications in organic synthesis, medicinal chemistry, and material science. The mechanism of action of Methyl (4-bromo-2-tert-butylphenoxy)acetate is not well understood, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of Methyl (4-bromo-2-tert-butylphenoxy)acetate involves the reaction between 4-bromo-2-tert-butylphenol and methyl chloroacetate in the presence of a base catalyst. The reaction proceeds through an esterification process to form Methyl (4-bromo-2-tert-butylphenoxy)acetate. The yield of the reaction depends on the reaction conditions, such as the type of catalyst used, the reaction temperature, and the reaction time.
Aplicaciones Científicas De Investigación
Methyl (4-bromo-2-tert-butylphenoxy)acetate has potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, Methyl (4-bromo-2-tert-butylphenoxy)acetate can be used as a building block for the synthesis of other complex molecules. In medicinal chemistry, Methyl (4-bromo-2-tert-butylphenoxy)acetate has been shown to exhibit anticancer and antimicrobial activities. In material science, Methyl (4-bromo-2-tert-butylphenoxy)acetate can be used as a precursor for the synthesis of functional materials such as polymers and nanoparticles.
Propiedades
Nombre del producto |
Methyl (4-bromo-2-tert-butylphenoxy)acetate |
|---|---|
Fórmula molecular |
C13H17BrO3 |
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
methyl 2-(4-bromo-2-tert-butylphenoxy)acetate |
InChI |
InChI=1S/C13H17BrO3/c1-13(2,3)10-7-9(14)5-6-11(10)17-8-12(15)16-4/h5-7H,8H2,1-4H3 |
Clave InChI |
KBBYOBUZXUUBIZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)OC |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)



![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)

![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)




![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)